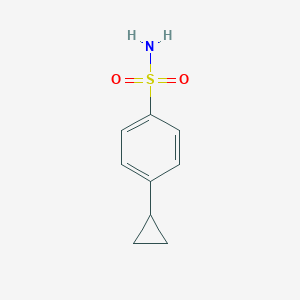

4-Cyclopropylbenzolsulfonamid

Übersicht

Beschreibung

4-Cyclopropylbenzenesulfonamide is an organic compound characterized by a cyclopropyl group attached to a benzenesulfonamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl group imparts unique chemical properties, making it a valuable subject for research and industrial applications.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

Target of Action

4-Cyclopropylbenzenesulfonamide belongs to the class of sulfonamides, a group of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the synthesis of nucleic acids, such as DNA or RNA .

Mode of Action

Sulfonamides, including 4-Cyclopropylbenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This inhibition disrupts the synthesis of nucleic acids, which are essential for bacterial growth and replication .

Biochemical Pathways

The inhibition of folic acid synthesis by 4-Cyclopropylbenzenesulfonamide affects major metabolic pathways. Folic acid is required for the synthesis of nucleic acids, which are crucial components of DNA and RNA . By inhibiting folic acid synthesis, 4-Cyclopropylbenzenesulfonamide disrupts nucleic acid synthesis, thereby inhibiting bacterial growth and replication .

Pharmacokinetics

They are known to be used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . .

Result of Action

The primary result of the action of 4-Cyclopropylbenzenesulfonamide is the inhibition of bacterial growth and replication. By competitively inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid, a crucial component for the synthesis of nucleic acids . This disruption in nucleic acid synthesis inhibits the growth and replication of bacteria, making 4-Cyclopropylbenzenesulfonamide an effective antibacterial agent .

Action Environment

The action, efficacy, and stability of 4-Cyclopropylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylbenzenesulfonamide typically involves the reaction of cyclopropylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Cyclopropylamine+Benzenesulfonyl chloride→4-Cyclopropylbenzenesulfonamide+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: In an industrial setting, the production of 4-Cyclopropylbenzenesulfonamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 4-cyclopropylbenzenesulfonic acid.

Reduction: Formation of 4-cyclopropylbenzenesulfonamide.

Substitution: Formation of nitro or halogenated derivatives of 4-cyclopropylbenzenesulfonamide.

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-N-cyclopropylbenzenesulfonamide

- 4-Nitrophenylsulfonamide

- 4-Thiazolone-benzenesulfonamide derivatives

Comparison: 4-Cyclopropylbenzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other benzenesulfonamide derivatives, it exhibits higher stability and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

4-Cyclopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

4-Cyclopropylbenzenesulfonamide features a cyclopropyl group attached to a benzenesulfonamide moiety. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

1. Anticancer Activity

Research indicates that compounds with similar structural features to 4-cyclopropylbenzenesulfonamide exhibit promising anticancer properties. For instance, studies have shown that sulfonamides can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with cellular signaling pathways.

- Case Study : A study on related sulfonamides demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that 4-cyclopropylbenzenesulfonamide may also possess similar anticancer properties .

2. Antimicrobial Activity

Sulfonamides, including 4-cyclopropylbenzenesulfonamide, have been recognized for their antimicrobial effects. They inhibit bacterial growth by targeting folate synthesis pathways.

- Data Table: Antimicrobial Activity of Sulfonamides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Cyclopropylbenzenesulfonamide | E. coli | 32 µg/mL |

| Sulfadiazine | E. coli | 16 µg/mL |

| Sulfamethoxazole | S. aureus | 8 µg/mL |

This table illustrates the comparative effectiveness of 4-cyclopropylbenzenesulfonamide against common bacterial strains, highlighting its potential as an antimicrobial agent.

3. Cardiovascular Effects

Studies have indicated that certain sulfonamide derivatives affect cardiovascular parameters, such as perfusion pressure and coronary resistance. In isolated rat heart models, compounds similar to 4-cyclopropylbenzenesulfonamide demonstrated the ability to decrease perfusion pressure through calcium channel inhibition.

- Research Findings : Theoretical docking studies suggest that 4-cyclopropylbenzenesulfonamide may interact with calcium channel proteins, leading to a decrease in coronary resistance .

The biological activity of 4-cyclopropylbenzenesulfonamide can be attributed to its interactions with specific biological targets:

- Calcium Channels : The compound appears to inhibit L-type calcium channels, which are crucial for cardiac muscle contraction and vascular smooth muscle tone.

- Folate Synthesis Pathway : Similar to other sulfonamides, it may interfere with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth.

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-cyclopropylbenzenesulfonamide is vital for evaluating its therapeutic potential:

- Absorption and Distribution : Theoretical models suggest moderate permeability across biological membranes, which is critical for effective drug delivery.

- Metabolism : Investigations into the metabolic pathways indicate that it may not significantly interact with cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions .

Eigenschaften

IUPAC Name |

4-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRLGLFTKQDBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598784 | |

| Record name | 4-Cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167403-81-8 | |

| Record name | 4-Cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.